molecular formula C12H18N2O B13098194 3,3-Dimethyl-2-phenylpiperazin-2-ol

3,3-Dimethyl-2-phenylpiperazin-2-ol

Cat. No.: B13098194
M. Wt: 206.28 g/mol
InChI Key: KHFHTAQZTXVFJN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-phenylpiperazin-2-ol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-phenylpiperazin-2-ol can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-phenylpiperazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3,3-Dimethyl-2-phenylpiperazin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-phenylpiperazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpiperazine: Lacks the phenyl group, resulting in different chemical and biological properties.

    2-Phenylpiperazine: Lacks the dimethyl substitution, affecting its reactivity and biological activity.

Uniqueness

3,3-Dimethyl-2-phenylpiperazin-2-ol is unique due to the presence of both the phenyl group and the dimethyl substitution on the piperazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3,3-dimethyl-2-phenylpiperazin-2-ol

InChI

InChI=1S/C12H18N2O/c1-11(2)12(15,14-9-8-13-11)10-6-4-3-5-7-10/h3-7,13-15H,8-9H2,1-2H3

InChI Key

KHFHTAQZTXVFJN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NCCN1)(C2=CC=CC=C2)O)C

Origin of Product

United States

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